molecular formula C15H16ClNO B1444704 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride CAS No. 1186234-47-8

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

Cat. No. B1444704
M. Wt: 261.74 g/mol
InChI Key: CVNOVPANGOZXQW-UHFFFAOYSA-N
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Description

“3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” appears to be a derivative of azetidine12. Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry2. They are known for their reactivity, which is driven by a considerable ring strain2. However, specific information about “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.



Synthesis Analysis

Azetidines can be synthesized through various methods12. For instance, Smith and co-workers have reported the synthesis of (S)-2-methylazetidine from 1,3-butanediol1. The protocol involved an initial mesylation of ®-(−)-1,3-butanediol to yield a bis-mesylated product, which on treatment with benzylamine, afforded the desired azetidine1. However, the specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.



Molecular Structure Analysis

The molecular structure of azetidine is a four-membered nitrogen-containing heterocycle34. The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines2. This provides a highly attractive entry to bond functionalization2. However, the specific molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.



Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions2. They are excellent candidates for ring-opening and expansion reactions1. However, the specific chemical reactions involving “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” were not found in the search results.



Physical And Chemical Properties Analysis

The search results did not provide specific physical and chemical properties for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride”.


Scientific Research Applications

Synthesis and Characterization

Medicinal Chemistry and Pharmacology

  • Anticancer Properties

    The compound or its derivatives have been studied for their anticancer properties. For instance, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Parmar et al., 2021).

  • Antioxidant and Antimicrobial Activities

    Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and tested for in-vitro antioxidant activity, suggesting the compound's role in the development of new therapeutics with antioxidant properties (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Safety And Hazards

Azetidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard567. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation567. However, the specific safety and hazards information for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.


properties

IUPAC Name

3-(4-phenylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNOVPANGOZXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

Synthesis routes and methods

Procedure details

1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine (15.40 g, 39.34 mmol) was dissolved in dichloromethane (400 mL), stirred, and cooled in an ice-water bath. 1-Chloroethyl chloroformate (8.49 mL, 11.25 g, 78.69 mmol) was added in 1 mL portions over 10 minutes, and the mixture stirred for a further 30 minutes at 0° C., then at rt for 25.5 hours. Further 1-chloroethyl chloroformate (4.25 mL, 5.63 g, 39.35 mmol) was added and the mixture stirred for 3 days. The solvents were evaporated in vacuo and methanol (300 mL) added to the resulting white solid. The mixture was heated gently to dissolve, and then allowed to cool whilst stirring vigorously, whereupon a white precipitate formed. After a further 2 hours stirring at room temperature, the solids where collected by filtration to give the amine (7.41 g, 72%) as a white solid; mp>195° C.; LCMS retention time 1.64 mins, m/z 226.1 [M+H]+; 1H nmr (400 MHz; DMSO-d6) δ 9.26 (br s, 2H), 7.64-7.60, (m, 4H), 7.47-7.41 (m, 2H), 7.33 (ft, 1H, J=7.3 and 1.2 Hz), 6.96 (d, 2H, J=8.8 Hz), 5.13 (tt, 1H, J=6.8 and 4.8 Hz), 4:46 (dd, 2H, J=12.4 and 6.8 Hz) and 4.01 (dd, 2H, J=12.4 and 4.8 Hz).
Name
1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.49 mL
Type
reactant
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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